molecular formula C7H7N3O B13668226 5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B13668226
M. Wt: 149.15 g/mol
InChI Key: FZZUVPUHYDWNGX-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with an appropriate aldehyde in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
  • 6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Uniqueness

5-Amino-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-amino-1-methyl-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-10-3-5(2-8)7(11)6(9)4-10/h3-4H,9H2,1H3

InChI Key

FZZUVPUHYDWNGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)N)C#N

Origin of Product

United States

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